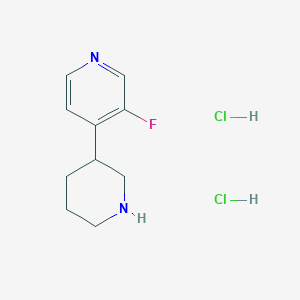

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride

Description

Propriétés

IUPAC Name |

3-fluoro-4-piperidin-3-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2.2ClH/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8;;/h3,5,7-8,12H,1-2,4,6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBYPLGGAITAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=C(C=NC=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For example, the hydrogenation of pyridine derivatives can be achieved using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like organolithium compounds or Grignard reagents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-fluoropyridine can yield 3-halo-2-pyridones .

Applications De Recherche Scientifique

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride has several scientific research applications:

Biology: The compound may be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons

Activité Biologique

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride

CAS Number: 1260645-80-4

Molecular Formula: C11H14Cl2FN

The compound features a pyridine ring substituted with a fluorine atom and a piperidine group, which is essential for its biological activity.

The biological activity of 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

- Target Enzymes/Receptors:

-

Biochemical Pathways:

- Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cholinergic transmission which is crucial in cognitive function.

- Modulation of kinase pathways can alter cell signaling, impacting tumor growth and metastasis.

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds, including 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride, exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the piperidine moiety is often associated with enhanced interaction with bacterial membranes, leading to potential applications in treating infections.

Case Studies

-

Study on Anticancer Activity:

A recent study evaluated the cytotoxic effects of several piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds similar to 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride exhibited significant cytotoxicity compared to traditional chemotherapeutics like bleomycin . -

Neuroprotective Effects:

In a model simulating Alzheimer's disease, compounds with similar structures were tested for their ability to inhibit acetylcholinesterase. Results showed promising neuroprotective effects, highlighting the potential therapeutic applications in neurodegenerative disorders .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.